Activation Energy for Bromide Displacement: 1- vs. 2-Bromonaphthalene Show No Significant Difference
In a direct kinetic study, the activation energy for bromide displacement by piperidine was determined to be 25 ± 1.0 kcal/mol for both 1-bromonaphthalene and 2-bromonaphthalene [1]. No significant difference was observed between the two positional isomers in this nucleophilic substitution system. This indicates that, for classical nucleophilic displacement reactions, the 1- and 2-isomers can be considered interchangeable from an energetic barrier perspective, although the meta-analysis of this study also noted that 2-bromonaphthalene reacts at convenient rates at 185°C while the 1-isomer reacts at 200°C under comparable conditions [1].
| Evidence Dimension | Activation energy (Ea) for bromide displacement with piperidine |
|---|---|
| Target Compound Data | 25 ± 1.0 kcal/mol |
| Comparator Or Baseline | 2-Bromonaphthalene: 25 ± 1.0 kcal/mol |
| Quantified Difference | 0 kcal/mol (identical within experimental error) |
| Conditions | Reaction with piperidine; pseudo-unimolecular rate constants measured at elevated temperatures (185–200°C) |
Why This Matters
Users who require a predictable nucleophilic substitution barrier can select either isomer, but those optimizing for reaction temperature may note the 15°C difference in convenient rate conditions.
- [1] Brower KR, Amstutz ED. Halogen Reactivities. IV. Kinetic Study of the Displacement Reactions of Bromothianaphthenes with Piperidine. Journal of the Chemical Society. 1969. View Source
